(4R,5S)-tert-butyl 4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
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Overview
Description
(4R,5S)-tert-butyl 4-amino-1-oxa-7-azaspiro[44]nonane-7-carboxylate is a complex organic compound with a unique spirocyclic structure This compound is characterized by its spiro[44]nonane core, which includes an oxazolidine ring fused to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-tert-butyl 4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the tert-butyl and amino groups via selective functionalization reactions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-tert-butyl 4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
(4R,5S)-tert-butyl 4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (4R,5S)-tert-butyl 4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butyl-4-chlorobutyrophenone: Similar in having a tert-butyl group but differs in its core structure and functional groups.
Trifluorotoluene: Shares some structural similarities but has different chemical properties and applications.
Uniqueness
(4R,5S)-tert-butyl 4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H22N2O3 |
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Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl (4S,5S)-4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-5-12(8-14)9(13)4-7-16-12/h9H,4-8,13H2,1-3H3/t9-,12-/m0/s1 |
InChI Key |
BYWZUQBXSAUYII-CABZTGNLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@]2(C1)[C@H](CCO2)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C(CCO2)N |
Origin of Product |
United States |
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